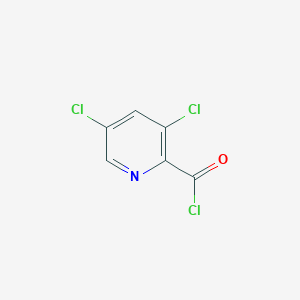

3,5-Dichloropyridine-2-carbonyl chloride

Overview

Description

“3,5-Dichloropyridine-2-carbonyl chloride” is a synthetic organic compound with multiple applications in scientific research and industry . It has a molecular weight of 210.45 .

Synthesis Analysis

The synthesis of “this compound” involves several steps . The process begins with a 0 °C solution of 5-chloropicolinic acid and N,N-dimethylformamide in dichloromethane. Oxalyl chloride is added dropwise, and the reaction mixture is allowed to warm up to room temperature and stirred for two hours. The reaction mixture is then cooled again to 0 °C, after which methanol is added dropwise to the reaction mixture, and the reaction is allowed to stir at room temperature for one hour. The reaction mixture is washed with saturated sodium bicarbonate solution, dried (magnesium sulfate), filtered, and concentrated to afford methyl 3,5-dichloropyridine-2-carboxylate .

Molecular Structure Analysis

The molecular formula of “this compound” is C6H2Cl3NO . The InChI key is RTSBEPIQHLPRCX-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of Novel Compounds

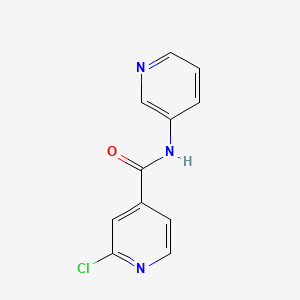

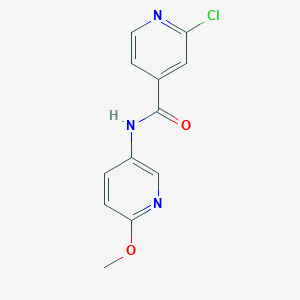

Intermediate for Pyrazole-5-Carboxylic Acid Amide Compounds

Utilizing 2,3-dichloropyridine, key intermediates like 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid were synthesized. These intermediates were further used to create various pyrazole-5-carboxylic acid amide compounds (Yang Yun-shang, 2011).

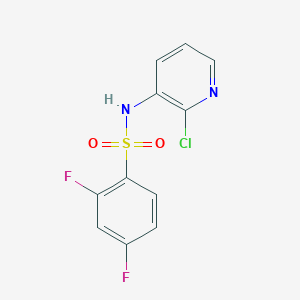

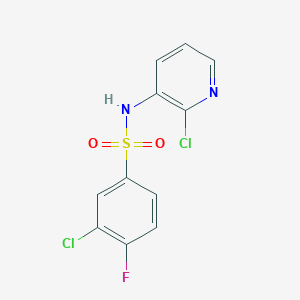

Formation of Heterocyclic Compounds

The reaction of 2-chloropyridine-3-carbonyl chloride with other compounds led to the creation of novel heterocyclic compounds like 5,7‐dihydro‐5‐oxopyrido[3′,2′:5,6]pyrimido[1,2‐a]benzimidazoles (P. Caroti et al., 1986).

Development of Organopalladium(II) Complexes

Organopalladium(II) complexes were created using carbon-bonded heterocycles, which catalyze cross-coupling reactions and show potential in organic synthesis (K. Isobe et al., 1986).

Catalysis and Complex Formation

Chloro-ruthenium Complexes in C–C Cross-Coupling

Chloro-ruthenium complexes with carbonyl and N-(aryl)pyridine-2-aldimines were synthesized, displaying catalytic activity in carbon-carbon cross-coupling processes (B. K. Dey et al., 2014).

Rhodium(I) Carbonyl Complexes

Rhodium(I) carbonyl complexes were synthesized with sulphur and nitrogen donor ligands, indicating potential applications in catalysis and complex formation (D. Dutta & M. M. Singh, 1994).

Photocatalysis and Degradation Studies

- Photocatalysis of Chlorpyrifos Degradation Products: Studying the photolysis and photocatalysis of 3,5,6-trichloro-2-pyridinol, a degradation product of chlorpyrifos, provided insights into degradation mechanisms and efficiency of mineralization (Romina Žabar et al., 2016).

Analytical Chemistry Applications

- Titrimetric Determination of Organic Compounds: Bromine chloride, which shares reactivity characteristics with dichloropyridine derivatives, was used for the determination of various organic compounds, showcasing analytical applications in chemistry (K. Verma et al., 1978).

Synthesis of Polyamides

- Creation of New Polyamides: New polyamides were synthesized using compounds like 2,5-bis[(4-carboxyanilino) carbonyl] pyridine, demonstrating the utility of dichloropyridine derivatives in advanced polymer chemistry (K. Faghihi & Zohreh Mozaffari, 2008).

Advanced Material Development

- Luminescence Control in Coordination Polymers: The study of Cu(I)I double chain coordination polymers, created using 3,5-dichloropyridine, showed how structural defects can control emission properties, important for material science and luminescence applications (J. Conesa-Egea et al., 2020).

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3,5-Dichloropyridine-2-carbonyl chloride are not fully understood due to limited research. As a derivative of pyridine, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and the presence of other molecules .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Therefore, information about threshold effects, toxic or adverse effects at high doses is currently unavailable .

Transport and Distribution

It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name |

3,5-dichloropyridine-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSBEPIQHLPRCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

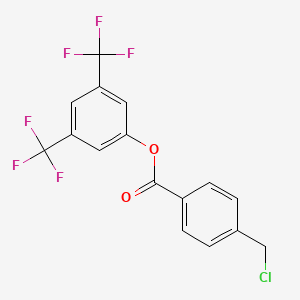

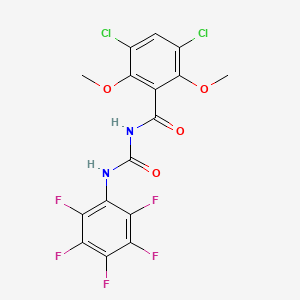

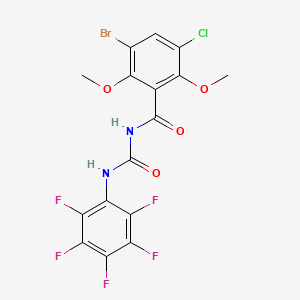

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B3042933.png)

![3-Nitro-4-{[5-(trifluoromethyl)-2-pyridyl]thio}benzaldehyde](/img/structure/B3042942.png)

![(Z)-3-[5-nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B3042943.png)

![6-chloro-N-(2-{[5-(trifluoromethyl)pyridin-2-yl]sulphonyl}ethyl)nicotinamide](/img/structure/B3042950.png)